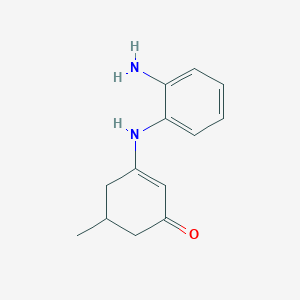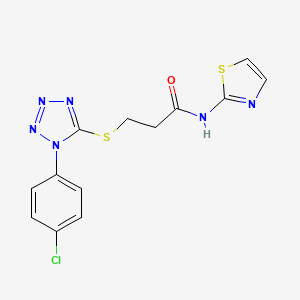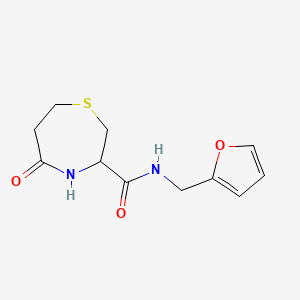
N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan and thiazepane rings would likely contribute significantly to the compound’s three-dimensional structure .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, density, and reactivity. These properties are determined by the compound’s molecular structure and can be predicted using computational chemistry methods .Scientific Research Applications
Synthesis and Characterization
- Synthetic Approaches : Research has been conducted on the synthesis and reactivity of furan and thiazole derivatives, showing the potential of N-(furan-2-ylmethyl) carboxamides in the development of novel heterocyclic compounds. For instance, Aleksandrov and El’chaninov (2017) demonstrated the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through coupling and electrophilic substitution reactions, which could be analogous to methods applicable for synthesizing N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide derivatives (Aleksandrov & El’chaninov, 2017).
- Molecular Characterization : Studies like that by Cakmak et al. (2022) on thiazole-based heterocyclic amides, offer insights into molecular and electronic characterization, including antimicrobial activity, which could be relevant for understanding the properties of N-(furan-2-ylmethyl) derivatives (Cakmak et al., 2022).
Biological Activity
- Antimicrobial Properties : Compounds featuring the furan moiety, similar to this compound, have shown significant antibacterial and antimycobacterial activity. Research by Chambhare et al. (2003) on N-[5-(2-furanyl) derivatives highlighted their potent antimicrobial effects, suggesting similar potential for the studied compound (Chambhare et al., 2003).
- Anticancer Activities : The furan moiety is also explored for its anticancer potentials. Studies like that by Zaki et al. (2018) on furan-2-yl derivatives indicate that such compounds can exhibit high cytotoxicity against cancer cell lines, suggesting a potential research avenue for this compound in anticancer applications (Zaki et al., 2018).
Mechanism of Action
Target of Action
Furan derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Furan derivatives have been reported to exhibit antibacterial activity , suggesting that they may interact with bacterial proteins or enzymes to inhibit bacterial growth.
Biochemical Pathways
Furan derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Furan derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if the compound shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-10-3-5-17-7-9(13-10)11(15)12-6-8-2-1-4-16-8/h1-2,4,9H,3,5-7H2,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSCHPFYTMPALK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2412370.png)
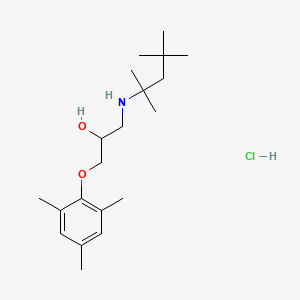



![2-chloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-4-carboxamide](/img/structure/B2412380.png)
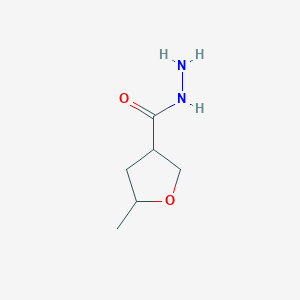
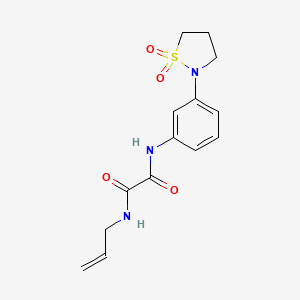
![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/no-structure.png)
